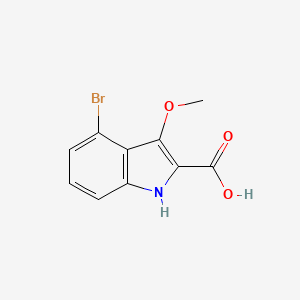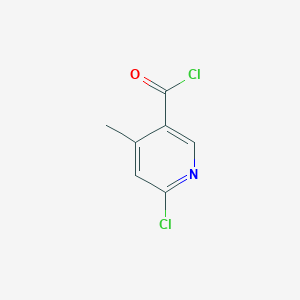
6-Chloro-4-methylnicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and contains a chloro and a methyl group attached to the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Esterification Reactions: It reacts with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Major Products Formed
Amines: When reacted with amines, it forms amides.
Esters: Reaction with alcohols yields esters.
Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.
科学研究应用
6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.
相似化合物的比较
Similar Compounds
- 6-Chloronicotinoyl chloride
- 4-Chloro-6-methylnicotinoyl chloride
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
Uniqueness
6-Chloro-4-methylnicotinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
6-chloro-4-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3 |
InChI 键 |
FWZIXIQWPWTARR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


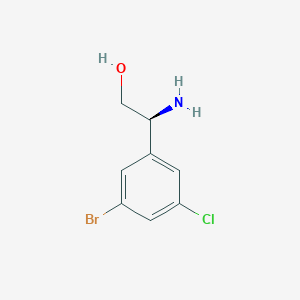
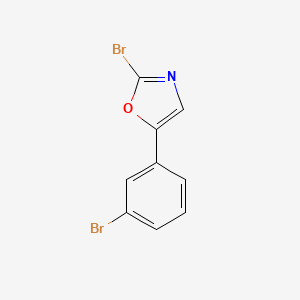
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)

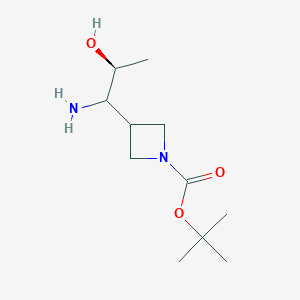
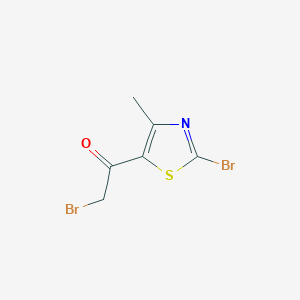


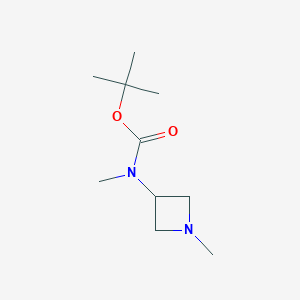

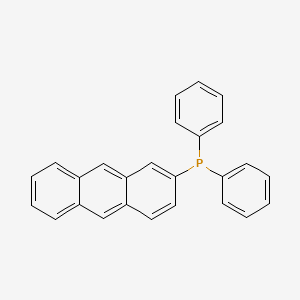
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
